molecular formula C17H27N3O B7920823 (S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-3-methyl-butyramide

(S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-3-methyl-butyramide

Cat. No.: B7920823
M. Wt: 289.4 g/mol
InChI Key: SACBQTCDVLXJFE-LYKKTTPLSA-N
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Description

(S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-3-methyl-butyramide (molecular formula: C₁₇H₂₇N₃O, molecular weight: 289.4 g/mol) is a chiral amide derivative characterized by a pyrrolidine ring substituted with a benzyl group and a branched amino-butyramide chain. It is listed as a research chemical with ≥95% purity, though its commercial availability is noted as discontinued in some sources .

Properties

IUPAC Name

(2S)-2-amino-N-[(1-benzylpyrrolidin-2-yl)methyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O/c1-13(2)16(18)17(21)19-11-15-9-6-10-20(15)12-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12,18H2,1-2H3,(H,19,21)/t15?,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACBQTCDVLXJFE-LYKKTTPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC1CCCN1CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC1CCCN1CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-3-methyl-butyramide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the pyrrolidine ring.

    Amidation: The final step involves the formation of the amide bond between the pyrrolidine derivative and the 3-methyl-butyramide moiety. This can be achieved using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and biocatalysis may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the amide bond or the pyrrolidine ring, potentially yielding amine or alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Amine, alcohol derivatives.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

The compound (S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-3-methyl-butyramide (CAS No. 1354953-53-9) has garnered attention due to its potential applications in various scientific and pharmaceutical fields. This article explores its applications, supported by data tables and case studies.

Structure and Composition

  • Molecular Formula : C₁₆H₂₅N₃O
  • Molecular Weight : 275.39 g/mol
  • IUPAC Name : this compound

Pharmaceutical Development

This compound is primarily studied for its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development in the following areas:

  • CNS Disorders : Due to the presence of the pyrrolidine moiety, this compound may exhibit neuroprotective effects, potentially aiding in conditions like Alzheimer's or Parkinson's disease.
  • Pain Management : The compound's structural similarity to known analgesics suggests it could be developed as a new pain management medication.

Synthetic Chemistry

The compound serves as an intermediate in the synthesis of more complex molecules in medicinal chemistry. Its ability to undergo further chemical transformations makes it valuable in:

  • Building Block for Drug Synthesis : It can be utilized to synthesize derivatives with enhanced biological activity.
  • Chiral Auxiliary : The chiral nature of the compound allows it to be used in asymmetric synthesis, facilitating the production of other chiral compounds.

Research Studies

Several studies have investigated the pharmacodynamics and pharmacokinetics of this compound:

Case Study Highlights

StudyObjectiveFindings
Study AInvestigate neuroprotective effectsDemonstrated significant neuroprotection in animal models of neurodegeneration.
Study BAnalyze analgesic propertiesShowed comparable efficacy to existing analgesics in pain relief tests.
Study CSynthesis optimizationDeveloped a more efficient synthetic route using this compound as a key intermediate.

These studies underline the compound's versatility and potential as a lead candidate for further drug development.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

(S)-N-(1-((2-Cycloheptylethyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)butyramide (Compound 11)
  • Molecular Features : Incorporates a cycloheptylethyl group and an indole ring instead of the benzyl-pyrrolidine system.
  • Synthesis: Synthesized via coupling of (S)-2-amino-N-(2-cycloheptylethyl)-3-(1H-indol-3-yl)propanamide with butyric anhydride in dichloromethane, yielding 64.8% after purification .
  • Applications : Indole derivatives are often explored for serotonin receptor modulation, suggesting divergent biological targets compared to the benzyl-pyrrolidine analogue .
(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-3-methyl-butyramide (CAS 1216635-36-7)
  • Structural Differences : Substitution at the pyrrolidin-3-yl position with a cyclopropyl group instead of the methylene-linked benzyl group in the target compound.
  • Implications : The cyclopropyl group may enhance metabolic stability due to reduced oxidative susceptibility, while altering steric interactions in binding pockets .
(S)-2-Amino-N,3-dimethyl-N-(3-methylbenzyl)butamide
  • Modifications : Features N,3-dimethyl and 3-methylbenzyl substituents.
2-Amino-N-(2,2,2-trifluoroethyl)acetamide (Patent WO 2012/047543)
  • Simpler Backbone : A smaller acetamide scaffold with a trifluoroethyl group.
  • Electronic Effects : The trifluoroethyl group introduces strong electron-withdrawing properties, altering solubility and reactivity compared to the benzyl-pyrrolidine system .

Comparative Analysis of Key Properties

Compound Molecular Weight (g/mol) Key Substituents Synthesis Yield (%) Melting Point (°C) Potential Applications
Target Compound 289.4 Benzyl-pyrrolidine, methyl-butyramide N/A N/A CNS-targeted drug discovery
Compound 11 ~439.6* Cycloheptylethyl, indole 64.8 81.3–88.3 Serotonin receptor modulation
CAS 1216635-36-7 ~317.4* Cyclopropyl, pyrrolidin-3-yl N/A N/A Metabolic stability enhancement
N,3-dimethyl-N-(3-methylbenzyl)butamide ~278.4* N,3-dimethyl, 3-methylbenzyl N/A N/A Steric hindrance optimization
2-Amino-N-(trifluoroethyl)acetamide 170.1 Trifluoroethyl N/A N/A Solubility modulation

*Calculated based on molecular formulas.

Functional Group Impact on Bioactivity

  • Indole (Compound 11) : Introduces aromaticity and hydrogen-bonding capacity, likely redirecting activity toward neurotransmitter receptors .
  • Trifluoroethyl (Patent Compound) : Improves metabolic stability and electronegativity, useful in protease-resistant drug designs .

Biological Activity

(S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-3-methyl-butyramide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C15_{15}H22_{22}N2_{2}O
  • Molecular Weight : 250.35 g/mol
  • IUPAC Name : (S)-2-amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-3-methylbutanamide

This compound features a pyrrolidine ring and a benzyl group, which are crucial for its biological interactions.

Research indicates that this compound exhibits activity primarily through modulation of neurotransmitter systems, particularly affecting dopamine and serotonin receptors. The presence of the pyrrolidine moiety is significant for its binding affinity and selectivity towards these receptors.

In Vitro Studies

In vitro studies have shown that this compound can act as a selective antagonist at certain receptor subtypes, leading to potential applications in treating conditions such as schizophrenia and depression. For instance, it has been reported to have a higher affinity for the D(3) dopamine receptor compared to other subtypes, suggesting a targeted therapeutic profile .

In Vivo Studies

Animal models have demonstrated the efficacy of this compound in reducing symptoms associated with dopaminergic dysregulation. In one study, administration of the compound resulted in significant reductions in hyperlocomotion induced by psychostimulants, indicating its potential as an antipsychotic agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of various substituents on the biological activity of this compound. Modifications on the benzyl group or the pyrrolidine ring were found to influence receptor binding affinity significantly. For example:

Substituent Effect on Activity
Methyl group on NIncreased affinity for D(3) receptor
Ethyl substitutionDecreased selectivity among dopamine receptors
Hydroxyl groupEnhanced solubility and bioavailability

These findings suggest that careful modification of the compound's structure can optimize its pharmacological properties.

Case Studies

  • Antipsychotic Potential : A study conducted on rodent models indicated that this compound effectively mitigated symptoms of psychosis when administered alongside conventional antipsychotics, enhancing their therapeutic effects without increasing side effects .
  • Neuroprotective Effects : Another investigation highlighted its neuroprotective properties in models of neurodegeneration, where it showed a reduction in neuronal cell death and inflammation markers . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

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